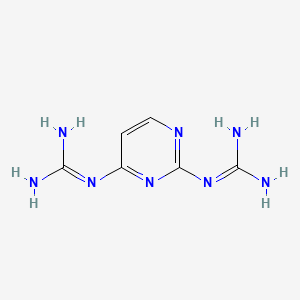
Guanidine, 1,1'-(pyrimidine-2,4-diyl)DI-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Pyrimidine-2,4-diyl)diguanidine is a heterocyclic compound that features a pyrimidine ring substituted with two guanidine groups at the 2 and 4 positions.
Métodos De Preparación
The synthesis of 1,1’-(Pyrimidine-2,4-diyl)diguanidine typically involves the reaction of guanidine with a pyrimidine precursor. One common method includes reacting guanidine with 1,2-dichloroethane in a basic medium to yield 1,1’-(Ethane-1,2-diyl)diguanidine, which is then coupled with diethylmalonate and other reagents to form the desired pyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1,1’-(Pyrimidine-2,4-diyl)diguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The guanidine groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions: Reagents such as diethylmalonate, phosphorus pentachloride, and aniline are commonly used in the synthesis and modification of this compound.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
1,1’-(Pyrimidine-2,4-diyl)diguanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1,1’-(Pyrimidine-2,4-diyl)diguanidine involves its interaction with various molecular targets. The guanidine groups can form hydrogen bonds with biological molecules, affecting their function. In medicinal applications, it may inhibit specific enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
1,1’-(Pyrimidine-2,4-diyl)diguanidine can be compared with other pyrimidine derivatives such as:
1,1’-(Ethane-1,2-diyl)diguanidine: This compound is a precursor in the synthesis of 1,1’-(Pyrimidine-2,4-diyl)diguanidine and shares similar chemical properties.
N,N′′′- [Dithiobis (methylene-4,2-thiazolediyl)]bisguanidine: Another guanidine derivative with different biological activities and applications.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds are known for their potential as PARP-1 inhibitors and anticancer agents.
The uniqueness of 1,1’-(Pyrimidine-2,4-diyl)diguanidine lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Propiedades
Número CAS |
31414-49-0 |
|---|---|
Fórmula molecular |
C6H10N8 |
Peso molecular |
194.20 g/mol |
Nombre IUPAC |
2-[2-(diaminomethylideneamino)pyrimidin-4-yl]guanidine |
InChI |
InChI=1S/C6H10N8/c7-4(8)12-3-1-2-11-6(13-3)14-5(9)10/h1-2H,(H8,7,8,9,10,11,12,13,14) |
Clave InChI |
YRXONVDHHSMUDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1N=C(N)N)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


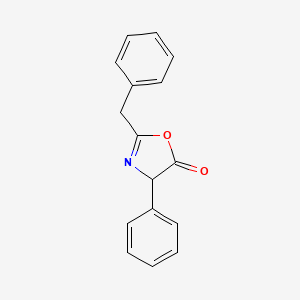


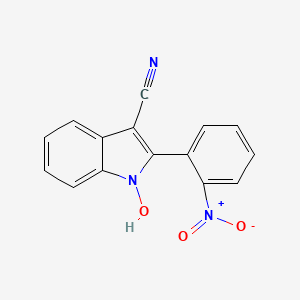

![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)
![16-oxaoctacyclo[18.7.1.14,8.02,19.03,13.014,18.024,28.012,29]nonacosa-1(27),2,4,6,8(29),9,11,13,18,20,22,24(28),25-tridecaene-15,17-dione](/img/structure/B12897325.png)
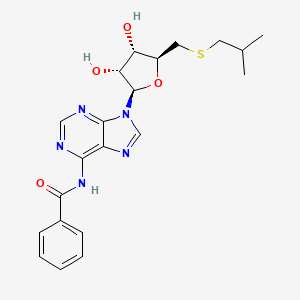
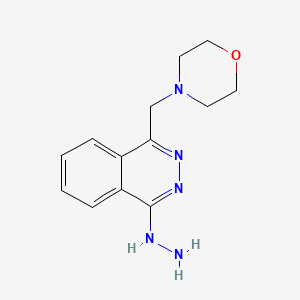
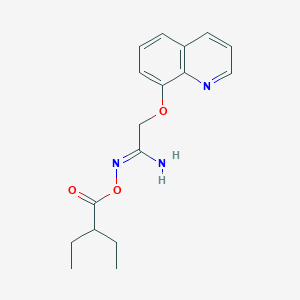
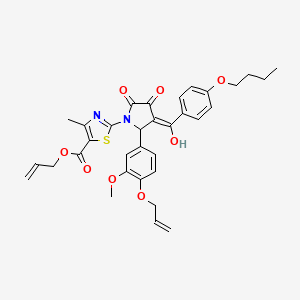
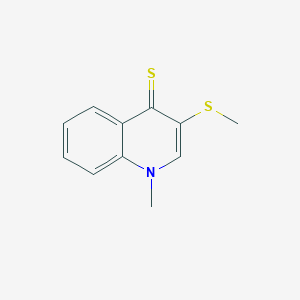
![2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12897348.png)

